N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H13N5O2 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13N5O2/c22-16(13-8-12(20-21-13)14-6-3-7-23-14)17-9-15-18-10-4-1-2-5-11(10)19-15/h1-8H,9H2,(H,17,22)(H,18,19)(H,20,21) |
InChI Key |
NZWISGRDFSQSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Benzimidazole cores are typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For the 2-aminomethyl substitution, a modified approach is employed:
-
Starting Material : o-Phenylenediamine is reacted with glycolic acid under reflux in 4M HCl to yield 2-hydroxymethylbenzimidazole.
-
Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloromethyl intermediate.
-
Amination : Displacement of chloride using aqueous ammonia or ammonium hydroxide generates benzimidazole-2-ylmethylamine.
Reaction Conditions :
-
Temperature: 80–100°C for cyclization; 0°C for amination.
-
Yield: 65–72% after purification via recrystallization (ethanol/water).
Synthesis of 5-(Furan-2-yl)-1H-Pyrazole-3-Carboxylic Acid
Claisen-Schmidt Condensation and Cyclization
The pyrazole ring is constructed using a β-keto ester intermediate:
-
Formation of β-Keto Ester : Furan-2-carbaldehyde undergoes aldol condensation with ethyl acetoacetate in ethanol under basic conditions (KOH), yielding ethyl 3-(furan-2-yl)-3-oxopropanoate.
-
Hydrazine Cyclization : The β-keto ester reacts with hydrazine hydrate (80% v/v) in ethanol under microwave irradiation (150 W, 100°C, 15 min) to form 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.
-
Hydrolysis : Saponification with NaOH (2M) followed by acidification (HCl) gives the free carboxylic acid.
Optimization Notes :
-
Microwave irradiation reduces reaction time from 6 hours (conventional heating) to 15 minutes.
-
Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves forming the amide bond between benzimidazole-2-ylmethylamine and 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid:
-
Activation : The carboxylic acid (1 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dry DMF at 0°C for 30 min.
-
Coupling : Benzimidazole-2-ylmethylamine (1 eq) is added, and the reaction is stirred at room temperature for 12–16 hours.
-
Workup : The product is isolated via extraction (ethyl acetate), washed with brine, and purified by recrystallization (methanol).
Critical Parameters :
Alternative: Mixed Anhydride Method
For scale-up, mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine in THF provides comparable yields (62–65%) but requires stringent temperature control (-15°C).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide-Mediated | 60–68 | >95 | 16 | Moderate |
| Mixed Anhydride | 62–65 | 93 | 14 | High |
| Microwave-Assisted | 70–75* | 98 | 1.5 | Low |
*Includes pyrazole synthesis and coupling stages.
Challenges and Mitigation Strategies
-
Furan Ring Stability : Furan derivatives are prone to ring-opening under strong acids. Using mild conditions (pH 6–8) during coupling preserves integrity.
-
Regioselectivity in Pyrazole Formation : Microwave irradiation enhances selectivity for the 1H-pyrazole-3-carboxylate isomer (>9:1 regiomeric ratio).
-
Amine Protection : Boc-protected intermediates prevent unwanted side reactions during benzimidazole functionalization .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Antioxidative Properties
Research indicates that compounds derived from benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, exhibit significant antioxidative activity. A study focused on N-substituted benzimidazole carboxamides demonstrated their ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for the antioxidant response in cells . This suggests that the compound may have potential applications in treating oxidative stress-related diseases.
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have been evaluated for their efficacy against various bacterial strains. A related study reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria . This positions this compound as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been extensively studied. Compounds with similar frameworks have shown effectiveness against multiple cancer cell lines, including leukemia and melanoma . The ability of these compounds to inhibit tumor growth suggests that this compound could be explored as a therapeutic agent in oncology.
Synthesis and Evaluation
A comprehensive study on the synthesis of novel benzimidazole-derived carboxamides included this compound among other derivatives. The synthesized compounds were subjected to biological evaluations that highlighted their antioxidative and antiproliferative activities . The results indicated a correlation between structural modifications and enhanced biological effects.
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to understand the influence of various substituents on the biological activity of similar compounds. Such studies allow researchers to predict the activity of this compound based on its molecular descriptors, providing insights into optimizing its structure for improved efficacy .
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- Heterocyclic Core : Replacement of pyrazole with oxadiazole (LMM11) or oxazole (Ceapin-A4) alters electronic properties and binding modes. For example, oxadiazoles enhance metabolic stability but reduce hydrogen-bonding capacity compared to pyrazoles .
- Substituent Impact: The furan-2-yl group is conserved in multiple analogs (Target, LMM11, Ceapin-A4), suggesting its role in π-π interactions or target selectivity . Trifluoromethyl () increases lipophilicity and bioavailability, a feature absent in the target compound . Benzimidazole vs.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a furan ring, and a pyrazole core. Its molecular formula is and it has a molecular weight of approximately 305.31 g/mol. The presence of these functional groups contributes to its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : The compound was evaluated against multiple cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A431 (skin cancer). It demonstrated substantial growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, indicating potent anticancer activity .
- Mechanism of Action : The compound is believed to interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair, leading to apoptosis in cancer cells . This mechanism is supported by evidence showing that benzimidazole derivatives can inhibit mammalian type I DNA topoisomerase activity.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Benzimidazole derivatives have been recognized for their antibacterial and antifungal activities:
- Broad-Spectrum Antimicrobial Effects : Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activity against various pathogens .
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxicity towards several cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the furan and benzimidazole rings significantly affect the biological activity of pyrazole derivatives. Compounds with electron-withdrawing groups showed enhanced anticancer properties .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | DNA topoisomerase inhibition |
| Anticancer | HeLa | 12.50 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | Not specified | Disruption of bacterial cell wall |
| Antimicrobial | Candida albicans | Not specified | Inhibition of fungal growth |
Q & A
Q. What are the key steps in synthesizing N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between benzimidazole and pyrazole-carboxamide precursors under catalysts like EDCI/HOBt or DCC .
- Heterocyclic assembly : Cyclization of pyrazole and furan moieties using POCl₃ or PPA as dehydrating agents .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–100°C enhance reaction efficiency . Yields are improved via chromatographic purification (e.g., silica gel, preparative TLC) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and benzimidazole rings, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, crucial for validating stereochemistry .
- HRMS : High-resolution mass spectrometry verifies molecular formula accuracy (e.g., [M+H]⁺ ion) .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally related analogs exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., Wnt/β-catenin) via pyrazole-carboxamide interactions .
- Antimicrobial effects : Disruption of bacterial cell membranes through furan and benzimidazole motifs . Target validation requires assays like enzyme-linked immunosorbent assays (ELISA) or MIC testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) to rule out experimental variability .
- Off-target profiling : Use proteome-wide screening (e.g., CETSA, thermal shift assays) to identify non-specific binding .
- Structural analogs : Compare activity trends with derivatives (e.g., furan-to-thiophene substitutions) to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
- Nanoparticle encapsulation : Lipid-based carriers improve plasma half-life and reduce hepatic clearance .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., androgen receptors) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., furan vs. pyridine) with inhibitory potency .
Q. What experimental controls are essential when assessing this compound’s metabolic stability?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS, using cyclosporine A as a CYP3A4 inhibitor control .
- Stable isotopologs : Synthesize deuterated analogs to trace metabolic pathways .
- Plasma protein binding : Equilibrium dialysis quantifies free vs. albumin-bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
